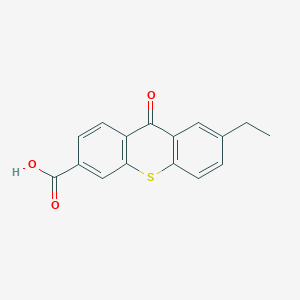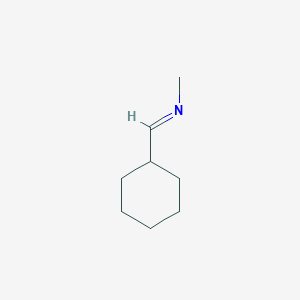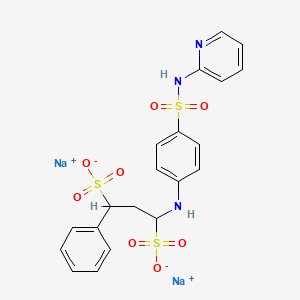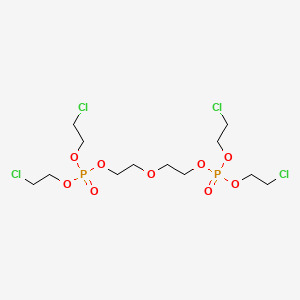![molecular formula C12H19NO3S B14648568 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol CAS No. 53936-81-5](/img/structure/B14648568.png)
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Thioether Formation: The addition of the methylsulfanyl group through a thiol-ene reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers or thioethers.
Aplicaciones Científicas De Investigación
1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the ethoxy and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
- 1-Amino-3-{4-[2-(methylthio)ethoxy]phenoxy}propan-2-ol
- 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-ol
- 1-Amino-3-{4-[2-(methylsulfanyl)propoxy]phenoxy}propan-2-ol
Uniqueness: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
53936-81-5 |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
1-amino-3-[4-(2-methylsulfanylethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H19NO3S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3 |
Clave InChI |
XEQXXSQHKJPTFI-UHFFFAOYSA-N |
SMILES canónico |
CSCCOC1=CC=C(C=C1)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


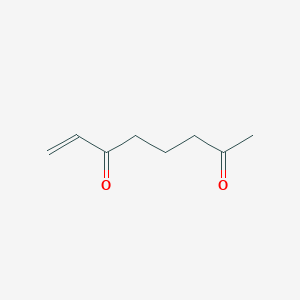
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
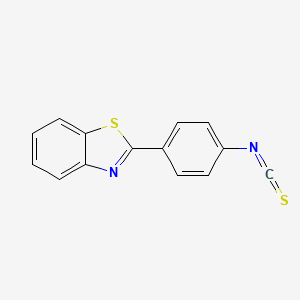
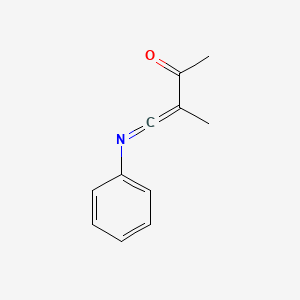
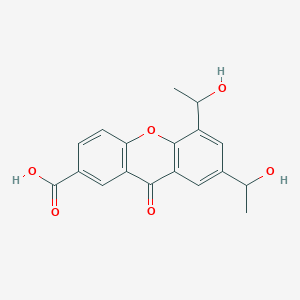
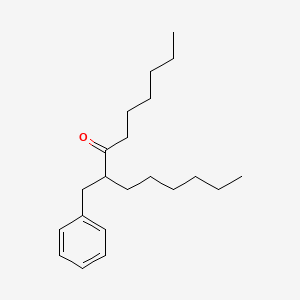
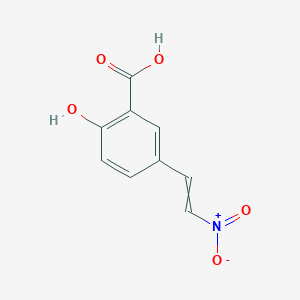
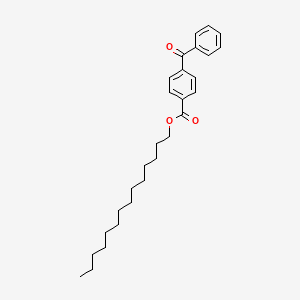
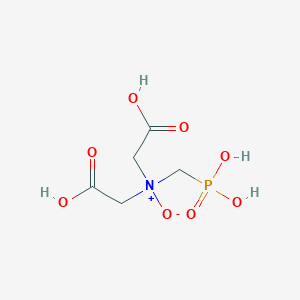
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
